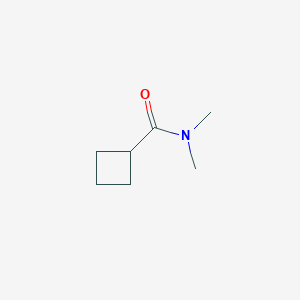
7-Amino-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one and its derivatives can involve multiple strategies. One method detailed involves the parallel synthesis of 3,4-dihydroquinoxalin-2-ones through a combination of solid- and solution-phase chemistry, utilizing resin-bound alpha-amino acids and proceeding through an intramolecular cyclization and simultaneous traceless cleavage from the solid support (Laborde, Peterson, & Robinson, 2001). Another approach for synthesizing tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds mediated by diboronic acid in water under metal-free conditions highlights the adaptability and environmental friendliness of modern synthetic methods (Liu et al., 2017).
Molecular Structure Analysis
The molecular structure of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one provides a versatile framework for functionalization and interaction with various chemical entities. The presence of amino and quinoxaline groups allows for the formation of hydrogen bonds and other non-covalent interactions, which can be exploited in designing compounds with desired physical and chemical properties.
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including N-alkylation, cyclization, and halosulfonylation, offering pathways to a wide range of derivatives with diverse functionalities. For instance, novel synthesis methods for highly substituted 3,4-dihydroquinoxalin-2-amine derivatives through three-component condensation reactions have been developed, showcasing the compound's reactivity and potential for diversification (Shaabani et al., 2008).
Aplicaciones Científicas De Investigación
Anticancer Lead and Tumor-Vascular Disrupting Agents
The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a derivative of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a promising anticancer lead. It inhibited tumor growth significantly in mice and showed high antiproliferative activity in human tumor cell lines. This compound acts by inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, making it a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Advances in Synthesis and Bioactivities
Recent advances in the synthesis of 3,4-Dihydroquinoxalin-2-ones, which include 7-Amino-3,4-dihydroquinoxalin-2(1H)-one, have been explored. Various synthetic approaches have been developed, highlighting the biological activity of these compounds (Kristoffersen & Hansen, 2017).
Solid- and Solution-Phase Parallel Synthesis
A new methodology for the parallel synthesis of 3,4-dihydroquinoxalin-2-ones, involving solid- and solution-phase chemistry, has been developed. This approach facilitates the generation of libraries in a high-throughput parallel format, beneficial for pharmaceutical research (Laborde et al., 2001).
Synthesis for Pharmaceutical Applications
The regioselectivity of cyclocondensation for synthesizing 3,4-dihydroquinoxalin-2(1H)-ones has been studied. This research is crucial for determining the structure of regioisomers and has significant implications for the synthesis of pharmaceutical applications (Dobiáš et al., 2017).
Enzyme Substrate Studies
Studies on 3,4-dihydroquinoxalin-2(1H)-one derivatives as potential substrates for enzymes like horseradish peroxidase and its mimetic enzyme hemin have been conducted. This research is pivotal for understanding enzyme-substrate interactions and for developing new biochemical assays (Li & Townshend, 1997).
Aerobic Oxidative Amination
A copper-catalyzed aerobic sp3 C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones has been developed. This method provides an efficient way to access 3-aminoquinoxalinone derivatives, useful in pharmaceutical synthesis (Wan et al., 2021).
Propiedades
IUPAC Name |
7-amino-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXGMOLGTSLRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328576 |
Source


|
| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
251474-50-7 |
Source


|
| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)

